molecular formula C16H22N2O2S B2832104 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole CAS No. 898656-09-2

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

Cat. No. B2832104
CAS RN: 898656-09-2
M. Wt: 306.42
InChI Key: ZMPVGXWDBGCQAZ-UHFFFAOYSA-N
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Description

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. It is a synthetic molecule that has been studied for its potential applications in scientific research.

Scientific Research Applications

Catalysis and Synthesis

  • Imidazole derivatives, including compounds similar to the one , have been utilized as catalysts in chemical synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has shown efficiency as a Bronsted acidic ionic liquid catalyst in the synthesis of polyhydroquinoline derivatives, a process noted for its clean and simple approach, yielding high-quality products in a short time (Khaligh, 2014).

Membrane Technology

  • Imidazolium salts, such as those derived from the specified chemical, have been synthesized for use in alkaline anion exchange membranes (AEMs) in fuel cells. These membranes demonstrate improved alkaline stability due to the bulky groups around the imidazolium ring reducing access of OH− ions, which enhances their practical applications (Yang et al., 2014).

Molecular Interactions and Coordination Chemistry

  • Similar compounds have been used to study molecular interactions and coordination chemistry. For example, the synthesis and interaction of certain imidazole derivatives with nickel centers have been explored, revealing interesting electrochemical properties and potential applications in coordination chemistry (Bermejo et al., 2000).

Ionic Liquids and Electrochemistry

  • Imidazole-based compounds, related to the one mentioned, have been developed into hydrophobic ionic liquids with significant potential in electrochemistry. These ionic liquids have been characterized for their low viscosity and high conductivity, making them suitable for various applications, including battery technology (Bonhôte et al., 1996).

Drug Metabolism and Biocatalysis

  • While specific information on the compound in the context of drug metabolism is limited, related sulfonamide and imidazole compounds have been explored in the realm of biocatalysis, particularly in drug metabolism studies. These studies focus on the synthesis and characterization of drug metabolites, which are crucial for understanding drug efficacy and safety (Zmijewski et al., 2006).

Electrochemical Applications

  • The addition of ionic liquids, including imidazole derivatives, to sulfur composite electrodes in all-solid-state lithium-sulfur batteries has been studied. These additives have shown to enhance the electrochemical properties of the electrodes, leading to improved battery performance (Kinoshita et al., 2014).

properties

IUPAC Name

2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPVGXWDBGCQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

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